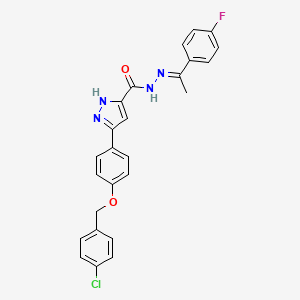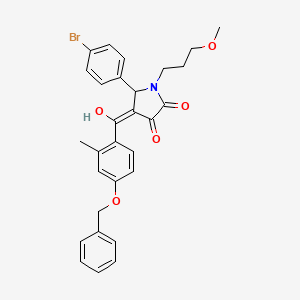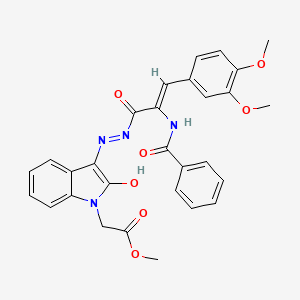
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a fluorophenyl group
Métodos De Preparación
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 4-chlorobenzyl alcohol and 4-fluoroacetophenone. These intermediates undergo various reactions, including condensation, cyclization, and substitution, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Condensation: It can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the substituent groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide include other pyrazole derivatives with different substituent groups These compounds may have similar chemical reactivity but differ in their biological activities and applications
Propiedades
Número CAS |
634896-43-8 |
|---|---|
Fórmula molecular |
C25H20ClFN4O2 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H20ClFN4O2/c1-16(18-4-10-21(27)11-5-18)28-31-25(32)24-14-23(29-30-24)19-6-12-22(13-7-19)33-15-17-2-8-20(26)9-3-17/h2-14H,15H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
Clave InChI |
PMVMNMAEZBMDQE-LQKURTRISA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)F |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025114.png)
![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12025122.png)
![4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12025125.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025128.png)





![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025160.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12025161.png)

